1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 4-fluorobenzyl group at position 3 of the thienopyrimidinone ring and a piperidine-4-carboxamide moiety substituted with a 4-methylbenzyl group. The fluorine atom on the benzyl group enhances metabolic stability and binding affinity, while the piperidine-carboxamide tail contributes to solubility and target engagement .
Properties
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27FN4O2S/c1-18-2-4-19(5-3-18)16-29-25(33)21-10-13-31(14-11-21)27-30-23-12-15-35-24(23)26(34)32(27)17-20-6-8-22(28)9-7-20/h2-9,12,15,21H,10-11,13-14,16-17H2,1H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKKGGSSQMIOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various halogenated compounds, amines, and carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The compound’s structural analogs share the thieno[3,2-d]pyrimidinone scaffold but differ in substituents, which critically influence potency, selectivity, and pharmacokinetics. Below is a comparative analysis:
Critical Observations
Fluorine Substitution: The 4-fluorobenzyl group in the target compound optimizes metabolic stability without excessive hydrophobicity, unlike the 2,4-difluorobenzyl group in , which may increase CYP450 interactions .
Piperidine-Carboxamide Tail :
- The 4-methylbenzyl group in the target compound provides moderate lipophilicity, whereas the phenylethyl group in introduces steric hindrance, possibly reducing membrane permeability .
- Piperidine-substituted analogs (e.g., ) demonstrate improved oral bioavailability, suggesting the target compound may share this advantage .
Core Modifications: Replacement of the thienopyrimidinone with a pyrimidine () or pyrrolopyrimidine () core significantly alters selectivity. For example, AZD5363 () targets Akt kinases via its pyrrolopyrimidine scaffold, whereas thienopyrimidinones often modulate GPCRs or tyrosine kinases .
Optimization Challenges :
- Balancing solubility (via piperidine-carboxamide) and target affinity (via fluorinated aryl groups).
- Avoiding CYP inhibition, a common issue with difluorophenyl substituents ( vs. 12) .
Biological Activity
The compound 1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the fluorophenyl and methylphenyl groups may enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It is hypothesized that the compound may act as an inhibitor of specific kinases or enzymes involved in cell signaling pathways, potentially affecting tumor growth and proliferation.
Potential Targets:
- Kinases : The compound may inhibit kinase activity, leading to altered phosphorylation states of target proteins.
- Enzymatic Inhibition : It could interfere with enzymes critical for nucleic acid synthesis or metabolic pathways.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on thieno[3,2-d]pyrimidines have shown their ability to inhibit cancer cell proliferation in vitro. A notable study demonstrated that related compounds inhibited the growth of various cancer cell lines at low micromolar concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MV4-11 (acute biphenotypic leukemia) | 0.3 |
| Compound B | MOLM13 (acute monocytic leukemia) | 1.2 |
This data suggests that the compound may share similar potency against these cell lines.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this class of compounds. Research has shown that thieno[2,3-b]pyrimidines exhibit antibacterial properties against a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial DNA synthesis or inhibition of critical metabolic pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining efficacy and safety profiles.
Absorption and Distribution
The lipophilicity attributed to the aromatic groups may enhance membrane permeability, facilitating absorption in biological systems.
Metabolism
Metabolic studies are essential to identify potential metabolites that may contribute to or detract from the compound's biological activity. Enzyme assays can provide insights into how this compound is processed in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
